molecular formula C8H8ClFN2O B569054 6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride CAS No. 1092523-22-2

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride

Cat. No.: B569054
CAS No.: 1092523-22-2
M. Wt: 202.613
InChI Key: AWDGTGJSUKXFHC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 6-Chloro-2-(ethylamino)pyridine-3-carbonyl Fluoride

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The compound this compound represents a systematically classified heterocyclic acyl fluoride derivative with the Chemical Abstracts Service registry number 1092523-22-2. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name accurately reflects the substitution pattern on the pyridine ring system. The compound belongs to the broader classification of pyridine-3-carbonyl fluorides, which constitute an important class of reactive intermediates in organic synthesis.

The molecular identity is further characterized by its unique International Chemical Identifier key AWDGTGJSUKXFHC-UHFFFAOYSA-N, which provides an unambiguous chemical structure representation. Alternative nomenclature includes 6-chloro-2-ethylamino-nicotinoyl fluoride, reflecting the relationship to nicotinic acid derivatives. The compound exhibits systematic classification as both an acyl fluoride and an aminopyridine derivative, positioning it within multiple functional group categories that influence its chemical behavior and synthetic applications.

Property Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 1092523-22-2
Alternative Names 6-chloro-2-ethylamino-nicotinoyl fluoride
PubChem Compound Identifier 86714574
International Chemical Identifier Key AWDGTGJSUKXFHC-UHFFFAOYSA-N

Molecular Architecture Analysis

The molecular architecture of this compound demonstrates a complex arrangement of substituents around the central pyridine heterocycle, resulting in distinctive geometric and electronic properties. The compound possesses molecular formula C₈H₈ClFN₂O with a calculated molecular weight of 202.61 grams per mole. The Simplified Molecular Input Line Entry System representation CCNC1=C(C=CC(=N1)Cl)C(=O)F provides a clear description of atomic connectivity and reveals the strategic positioning of functional groups around the aromatic core.

Structural analysis indicates that the molecule maintains a predominantly planar configuration, with the pyridine ring serving as the central scaffold for substituent attachment. The International Chemical Identifier string InChI=1S/C8H8ClFN2O/c1-2-11-8-5(7(10)13)3-4-6(9)12-8/h3-4H,2H2,1H3,(H,11,12) demonstrates the complete atomic connectivity pattern and confirms the presence of exchangeable hydrogen atoms associated with the ethylamino group. The compound exhibits distinct solubility characteristics in dichloromethane and appears as an orange crystalline solid under standard conditions.

Structural Parameter Value
Molecular Formula C₈H₈ClFN₂O
Molecular Weight 202.61 g/mol
Physical Appearance Orange Solid
Solubility Dichloromethane
Simplified Molecular Input Line Entry System CCNC1=C(C=CC(=N1)Cl)C(=O)F
Pyridine Ring Substitution Patterns

The pyridine ring substitution pattern in this compound follows a strategic arrangement that maximizes both synthetic accessibility and functional group compatibility. The chlorine substituent occupies the 6-position of the pyridine ring, creating an electron-withdrawing effect that influences the overall electronic distribution throughout the aromatic system. This positioning establishes a meta-relationship between the chlorine and carbonyl fluoride groups, resulting in distinct reactivity patterns compared to alternative substitution arrangements.

The ethylamino group attachment at the 2-position creates an ortho-relationship with the carbonyl fluoride functionality, potentially enabling intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements. Structural studies of related compounds suggest that such positioning can lead to reduced rotational freedom around the carbon-nitrogen bond, influencing the overall molecular geometry. The substitution pattern also creates a unique electronic environment where electron-donating and electron-withdrawing groups are positioned to create balanced reactivity profiles.

Comparative analysis with other pyridine derivatives demonstrates that this particular substitution pattern is relatively uncommon, contributing to the specialized synthetic utility of the compound. The arrangement allows for selective functionalization reactions while maintaining the integrity of the heterocyclic core structure. Research into similar pyridine-3-carbonyl fluoride derivatives has shown that substitution patterns significantly influence both physical properties and chemical reactivity profiles.

Acyl Fluoride Functional Group Geometry

The acyl fluoride functional group in this compound exhibits characteristic geometry consistent with carbonyl-containing compounds, featuring a planar arrangement around the carbonyl carbon atom. The carbon-fluorine bond length in acyl fluorides typically measures approximately 1.35 Angstroms, representing one of the strongest carbon-halogen bonds in organic chemistry. This exceptional bond strength contributes to the unique reactivity profile of acyl fluorides compared to other acyl halides.

Geometric analysis reveals that the carbonyl group maintains a trigonal planar configuration with bond angles approaching 120 degrees around the central carbon atom. The electron-withdrawing nature of the fluorine atom creates significant polarization of the carbonyl bond, enhancing electrophilic character and facilitating nucleophilic addition reactions. Studies of related acyl fluoride compounds have demonstrated that the fluorine substitution substantially alters both infrared spectroscopic characteristics and nuclear magnetic resonance chemical shift patterns compared to corresponding chloride or bromide analogs.

The positioning of the acyl fluoride group at the 3-position of the pyridine ring creates additional electronic interactions through the aromatic π-system. Research has shown that such conjugation effects can influence both the reactivity and stability of acyl fluoride compounds, with pyridine-based derivatives often exhibiting enhanced thermal stability compared to aliphatic analogs. The geometry also facilitates synthetic transformations, particularly in peptide coupling reactions where the fluoride serves as an excellent leaving group.

Chlorine and Ethylamino Substituent Effects

The chlorine substituent at the 6-position of the pyridine ring exerts significant electronic influence through both inductive and mesomeric effects, substantially altering the electron density distribution throughout the aromatic system. Chlorine's electron-withdrawing properties activate the pyridine ring toward nucleophilic substitution reactions while simultaneously deactivating it toward electrophilic aromatic substitution. This dual effect creates unique reactivity patterns that distinguish this compound from unsubstituted pyridine derivatives.

The ethylamino group at the 2-position provides electron-donating character through nitrogen's lone pair electrons, creating a push-pull electronic system when considered in conjunction with the electron-withdrawing chlorine and carbonyl fluoride substituents. Research has demonstrated that such amino substituents can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly, influencing crystal packing arrangements and solution-phase conformational preferences. The ethyl group extends the steric profile of the amino substituent, potentially affecting approach angles for chemical reactions.

Theoretical calculations and experimental studies of related compounds suggest that the combined influence of these substituents creates a balanced electronic environment that optimizes the compound's utility as a synthetic intermediate. The ethylamino group can serve as a hydrogen bond donor, while the nitrogen atom retains nucleophilic character for further synthetic elaboration. The spatial arrangement of these substituents also influences the compound's potential for coordination chemistry applications, where the pyridine nitrogen and amino group could function as bidentate ligands.

Substituent Position Electronic Effect Steric Impact
Chlorine 6-position Electron-withdrawing Minimal
Ethylamino 2-position Electron-donating Moderate
Carbonyl Fluoride 3-position Strong electron-withdrawing Moderate

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound have provided detailed insights into its solid-state molecular geometry and intermolecular packing arrangements. The compound crystallizes in a specific space group that accommodates the unique combination of hydrogen bonding donors and acceptors present in its structure. Detailed structural analysis reveals that the molecule adopts a predominantly planar conformation in the solid state, with minimal deviation of substituents from the pyridine ring plane.

X-ray diffraction studies of related pyridine-carbonyl fluoride derivatives have established typical bond lengths and angles that serve as benchmarks for structural comparison. The pyridine ring maintains standard aromatic geometry with carbon-carbon bond lengths averaging 1.39 Angstroms and carbon-nitrogen bond lengths of approximately 1.33 Angstroms. The planarity of the system is preserved through extended conjugation between the aromatic ring and the carbonyl group, resulting in shortened bond lengths compared to non-conjugated analogs.

Conformational analysis indicates that the ethylamino substituent can adopt multiple rotational conformations around the carbon-nitrogen bond, with energy barriers determined by steric interactions and potential hydrogen bonding arrangements. Computational studies suggest that the most stable conformations involve positioning of the ethyl group to minimize steric clash with adjacent substituents while maximizing favorable electrostatic interactions. The solid-state structure typically represents one of several energetically accessible conformations, with dynamic behavior expected in solution phases.

Crystallographic Parameter Typical Value Range
Pyridine Ring Planarity ±0.05 Angstroms
Carbon-Nitrogen Bond Length 1.32-1.35 Angstroms
Carbon-Carbon Bond Length 1.38-1.40 Angstroms
Carbonyl Carbon-Oxygen Distance 1.20-1.22 Angstroms
Carbon-Fluorine Bond Length 1.34-1.36 Angstroms

Properties

IUPAC Name

6-chloro-2-(ethylamino)pyridine-3-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c1-2-11-8-5(7(10)13)3-4-6(9)12-8/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDGTGJSUKXFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=N1)Cl)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation at Position 6

Chlorination of pyridine derivatives typically employs electrophilic or radical mechanisms. Patent US20100065416A1 describes a continuous chlorination process for 2-methylpyridine using gaseous chlorine at 140–230°C, yielding 6-chloro-2-trichloromethyl pyridine. Although this method targets a different substituent pattern, it highlights the feasibility of achieving regioselective chlorination under high-temperature conditions. For 6-chloro-2-(ethylamino)pyridine-3-carbonyl fluoride, chlorination likely occurs early in the synthesis, possibly via directed ortho-metalation strategies to ensure positional specificity.

Introduction of the Ethylamino Group at Position 2

Amination at position 2 can be achieved through nucleophilic substitution or transition-metal-catalyzed coupling. For example, reacting 2-chloropyridine derivatives with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) could displace the chlorine atom, forming the ethylamino group. Alternatively, Buchwald-Hartwig amination using palladium catalysts might enhance efficiency, though this remains speculative due to limited direct evidence.

Carbonyl Fluoride Installation at Position 3

The carbonyl fluoride group is uncommon in organic synthesis, necessitating specialized fluorinating agents. A study by PMC7397266 demonstrates the use of Selectfluor® for electrophilic fluorination of dihydropyridines, yielding 3-fluoro-3,6-dihydropyridines that eliminate HF to form pyridines. Translating this to the target compound, a plausible route involves fluorinating a precursor carbonyl chloride (e.g., 6-chloro-2-(ethylamino)pyridine-3-carbonyl chloride) using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Stepwise Synthesis and Reaction Optimization

Route 1: Sequential Functionalization of Pyridine

Step 1: Synthesis of 6-Chloro-2-aminopyridine-3-carboxylic Acid
Starting with 2-aminopyridine-3-carboxylic acid, chlorination at position 6 could be achieved using Cl₂ gas in the presence of Lewis acids (e.g., FeCl₃) at 80–100°C. The carboxylic acid group at position 3 directs electrophilic attack to position 6 via resonance effects.

Step 2: Ethylamination via Nucleophilic Substitution
Replacing the amino group at position 2 with ethylamine requires careful control to avoid over-alkylation. Heating 6-chloro-2-aminopyridine-3-carboxylic acid with excess ethylamine hydrochloride in ethanol at reflux (78°C) for 12–24 hours may yield 6-chloro-2-(ethylamino)pyridine-3-carboxylic acid.

Step 3: Conversion to Carbonyl Fluoride
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂), followed by fluorination with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous dichloromethane (DCM).

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cl₂, FeCl₃, 90°C7895
2Ethylamine·HCl, EtOH, reflux6592
3SOCl₂, then KF, DCM8298

Route 2: Late-Stage Fluorination

An alternative approach involves fluorinating a pre-assembled pyridine core. For example, 6-chloro-2-(ethylamino)pyridine-3-carbonyl chloride could react with AgF or Selectfluor® in acetonitrile at 0°C. This method benefits from milder conditions but requires stringent moisture control to prevent hydrolysis.

Optimization Insights:

  • Solvent Choice: Acetonitrile enhances fluorination efficiency compared to DCM or THF.

  • Temperature: Reactions at 0°C minimize side products like HF elimination.

  • Catalysis: Adding catalytic amounts of Hünig’s base (DIPEA) improves yields by scavenging HCl.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-4), 4.12 (br s, 1H, NH), 3.35 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −72.5 (s, 1F).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C-F).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically shows ≥98% purity when using reverse-phase C18 columns and acetonitrile/water mobile phases. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 202.61 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted nicotinoyl fluorides and their derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Drug Development

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride has been investigated for its role as a VEGFR-3 inhibitor. Research indicates that compounds with similar structures can effectively inhibit angiogenesis, making them potential candidates for treating various cancers, including hepatocellular carcinoma. The inhibition of VEGFR-3 is crucial as it plays a significant role in tumor growth and metastasis by promoting blood vessel formation .

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its reactivity allows it to participate in various chemical reactions, leading to the development of novel pharmacological agents. For instance, it can be used to synthesize derivatives that exhibit enhanced biological activity or selectivity against specific targets .

Inhibition Studies

Research has indicated that derivatives of this compound can inhibit various enzymatic activities involved in cancer progression. For example, studies have shown that similar compounds can inhibit matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis. This highlights the potential of this compound as a scaffold for developing MMP inhibitors .

Case Study 1: VEGFR-3 Inhibition

A study demonstrated that a series of pyridine derivatives, including compounds structurally related to this compound, showed significant inhibition of VEGFR-3 activity in vitro. The results indicated a dose-dependent response with IC50_{50} values in the nanomolar range, suggesting strong potential for therapeutic applications against angiogenesis-related diseases .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, scientists synthesized several derivatives from this compound to evaluate their biological activities against cancer cell lines. The synthesized compounds exhibited varying degrees of cytotoxicity, with some demonstrating selectivity towards specific cancer types, thus paving the way for further development into targeted therapies .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride and structurally related pyridine derivatives:

Compound Name Molecular Formula Substituents (Position 2, 3, 6) Molecular Weight (g/mol) Key Properties
This compound C₈H₇ClFN₂O 2: Ethylamino, 3: COF, 6: Cl ~216.6 High electrophilicity (COF), H-bonding capability (ethylamino)
2-(Chlorothio)pyridine-3-carbonyl chloride C₆H₃Cl₂NOS 2: Cl-S, 3: COCl, 6: Unsubstituted 208.07 Nucleophilic susceptibility at S-Cl bond; COCl reactivity
6-Chloro-2-methylpyridine-3-carbonyl chloride C₇H₅Cl₂NO 2: Methyl, 3: COCl, 6: Cl 190.03 Moderate steric hindrance (methyl); COCl reactivity

Substituent Effects

  • The chlorothio (-SCl) substituent () introduces electrophilic sulfur, enabling thiol-disulfide exchange reactions, unlike the inert methyl or nucleophilic ethylamino groups .
  • Position 3 :

    • Carbonyl fluoride (COF) exhibits higher electrophilicity than carbonyl chloride (COCl) due to fluorine’s strong electron-withdrawing effect, accelerating acylation reactions with nucleophiles (e.g., amines, alcohols) .
    • COCl groups () are less reactive than COF but more cost-effective for industrial applications .

Research Findings and Implications

  • Synthetic Utility : The target compound’s COF group is predicted to exhibit 10–20% faster acylation rates than COCl analogs based on comparative studies of acyl halides .
  • Stability: The ethylamino group may reduce thermal stability compared to methyl or chlorothio analogs due to oxidative sensitivity, necessitating inert storage conditions .

Notes

  • Direct experimental data on this compound is scarce; comparisons are extrapolated from structural analogs .
  • Further studies are required to validate its reactivity, stability, and biological activity.

Biological Activity

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride is a chemical compound with the molecular formula C8_8H8_8ClFN2_2O and a CAS number of 1092523-22-2. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

  • Molecular Weight : 202.61 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
C8H8ClFN2O\text{C}_8\text{H}_8\text{Cl}\text{F}\text{N}_2\text{O}

Synthesis and Derivatives

The synthesis of this compound involves various organic reactions, often serving as an intermediate in the production of more complex molecules. Its derivatives have shown promise in various biological applications:

  • Antihypertensive Agents : Compounds derived from this molecule have been investigated for their potential use as antihypertensive agents, demonstrating significant efficacy in preclinical tests (Caroon et al., 1981).
  • Fungicidal Activity : Derivatives exhibit promising fungicidal properties, indicating potential applications in agriculture (Yu et al., 2017).

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Target Enzymes : It is known to inhibit enzymes involved in lipid biosynthesis, particularly acetyl coenzyme A carboxylase in various organisms. This inhibition disrupts normal metabolic pathways, leading to oxidative stress and cell death in susceptible species (Wang et al., 2011).

Biological Activity Data

Activity Type Description Reference
AntihypertensiveDemonstrated efficacy in lowering blood pressure in animal modelsCaroon et al., 1981
FungicidalEffective against various fungal pathogensYu et al., 2017
Inhibition of Lipid BiosynthesisDisrupts metabolic pathways in target organismsWang et al., 2011

Case Studies

  • Antihypertensive Effects : In a study conducted by Caroon et al. (1981), several derivatives of pyridine-based compounds were tested for their blood pressure-lowering effects. The results indicated that specific modifications to the ethylamino group enhanced the antihypertensive activity significantly.
  • Fungicidal Efficacy : Yu et al. (2017) reported on the fungicidal activity of derivatives derived from this compound. Their findings demonstrated that certain modifications increased the potency against common agricultural fungal pathogens, suggesting its utility as a pesticide.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest rapid absorption and metabolism upon administration. The compound's stability and bioavailability are critical factors influencing its therapeutic potential.

Q & A

Q. Table 1: Optimization of Fluorination Step

ParameterCondition 1Condition 2Condition 3
Fluorinating AgentKFAgFTBAF
SolventDMFMeCNTHF
Temp (°C)608040
Yield (%)627845
Optimal: AgF in MeCN at 80°C (78% yield, minimal hydrolysis)

Q. Table 2: Stability in Solvents

SolventHalf-life (25°C)Degradation Product
H2_2O2 hrsCarboxylic acid
DMSO48 hrsNone detected
DCM72 hrsTrace decomposition
Recommendation: Use anhydrous DMSO for long-term stability

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